

# confirming the identity of 4-Amino-3,5-dimethylbenzonitrile using reference standards

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## *Compound of Interest*

Compound Name: 4-Amino-3,5-dimethylbenzonitrile

Cat. No.: B184031

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## A Comparative Guide to Confirming the Identity of 4-Amino-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and confirmation of chemical identity are paramount in research and drug development to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of analytical methodologies for confirming the identity of **4-Amino-3,5-dimethylbenzonitrile**, focusing on the use of a reference standard versus alternative analytical approaches.

## Executive Summary

This guide outlines two primary workflows for the identity confirmation of a test sample of **4-Amino-3,5-dimethylbenzonitrile**:

- Direct Comparison with a Reference Standard: This is the most straightforward and conclusive method, involving a direct comparison of the analytical data from the test sample with that of a well-characterized reference standard.
- Structural Elucidation without a Reference Standard: In the absence of a reference standard, a combination of spectroscopic techniques can be employed to determine the structure of

the unknown compound. This approach is more labor-intensive but provides a comprehensive structural analysis.

The following sections detail the experimental protocols and comparative data for these approaches, utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Comparison of Analytical Approaches

The choice between using a reference standard and performing a full structural elucidation depends on the availability of the standard, the required level of confidence, and the available instrumentation.

Feature	Reference Standard Approach	Structural Elucidation Approach
Principle	Direct comparison of physical and chemical properties.	De novo determination of the chemical structure.
Confidence Level	Very High	High (dependent on data quality and interpretation)
Time & Effort	Low to Moderate	High
Cost	Cost of reference standard + analysis	Cost of multiple analyses and data interpretation
Requirement	Certified Reference Standard or well-characterized material.	Access to high-resolution MS, 1D/2D NMR.

## Reference Standard Comparison

A reference standard for **4-Amino-3,5-dimethylbenzonitrile** is a highly purified and well-characterized sample of the compound. The identity of a test sample can be confirmed by comparing its analytical data against the data obtained from the reference standard under identical conditions.

**Table 1: Comparative Data for 4-Amino-3,5-dimethylbenzonitrile using a Reference Standard**

Analytical Technique	Parameter	Reference Standard Data	Test Sample Data	Match
HPLC	Retention Time (RT)	1.925 min <sup>[1]</sup>	1.925 min	Yes
LC-MS	Molecular Ion (m/z) [M+H] <sup>+</sup>	147.1 <sup>[1]</sup>	147.1	Yes
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	7.22 ppm (s, 2H), 2.18 ppm (s, 6H) <sup>[1]</sup>	7.22 ppm (s, 2H), 2.18 ppm (s, 6H)	Yes
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	Representative: ~148, 131, 129, 119, 110, 20 ppm	To be determined	TBD
FT-IR	Key Absorptions	Representative: ~3400-3200 cm <sup>-1</sup> (N-H), ~2220 cm <sup>-1</sup> (C≡N)	To be determined	TBD

Note: Representative data for <sup>13</sup>C NMR and FT-IR are based on typical values for similar aromatic nitrile compounds.

## Alternative Approach: Structural Elucidation without a Reference Standard

When a reference standard is unavailable, a combination of analytical techniques can be used to elucidate the structure of the unknown sample. This approach relies on the interpretation of spectroscopic and spectrometric data to piece together the molecular structure.

## Table 2: Data for Structural Elucidation of an Unknown Sample

Analytical Technique	Experimental Data	Interpretation
High-Resolution MS	Exact Mass of $[M+H]^+$ : 147.0922	Elemental Composition: $C_9H_{11}N_2$ (Calculated: 147.0917)
$^1H$ NMR	$\delta$ 7.22 (s, 2H), 4.0 (br s, 2H), 2.18 (s, 6H)	Two aromatic protons in a symmetrical environment. Two exchangeable protons (likely $NH_2$ ). Six protons from two equivalent methyl groups.
$^{13}C$ NMR	Predicted: ~148, 131, 129, 119, 110, 20 ppm	Six distinct carbon signals consistent with a symmetrically substituted benzene ring, a nitrile carbon, and a methyl carbon.
FT-IR	~3450, 3350 $cm^{-1}$ (two bands), 2225 $cm^{-1}$	N-H stretching of a primary amine. $C\equiv N$ stretching of a nitrile.
2D NMR (COSY, HSQC, HMBC)	Correlations between protons and carbons.	Confirms the connectivity of the methyl groups to the aromatic ring and the relative positions of the amino and nitrile groups.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC)

- System: HPLC with UV detector
- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5  $\mu m$ )
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 254 nm
- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

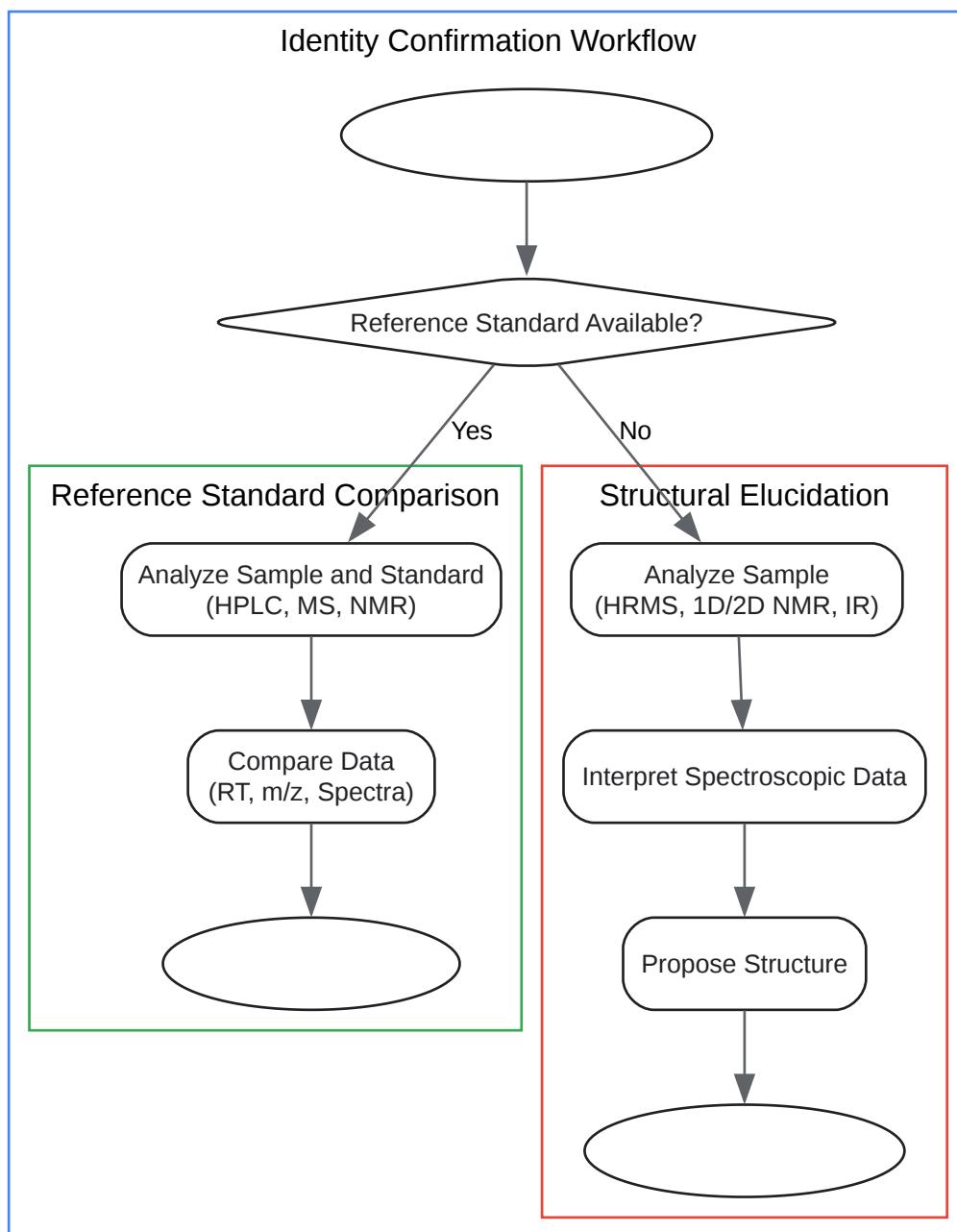
- LC System: As described for HPLC.
- Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
- Scan Range: m/z 50-500

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Spectrometer: 500 MHz
- Solvent: Chloroform-d ( $\text{CDCl}_3$ )
- Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of solvent.
- Experiments:  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC

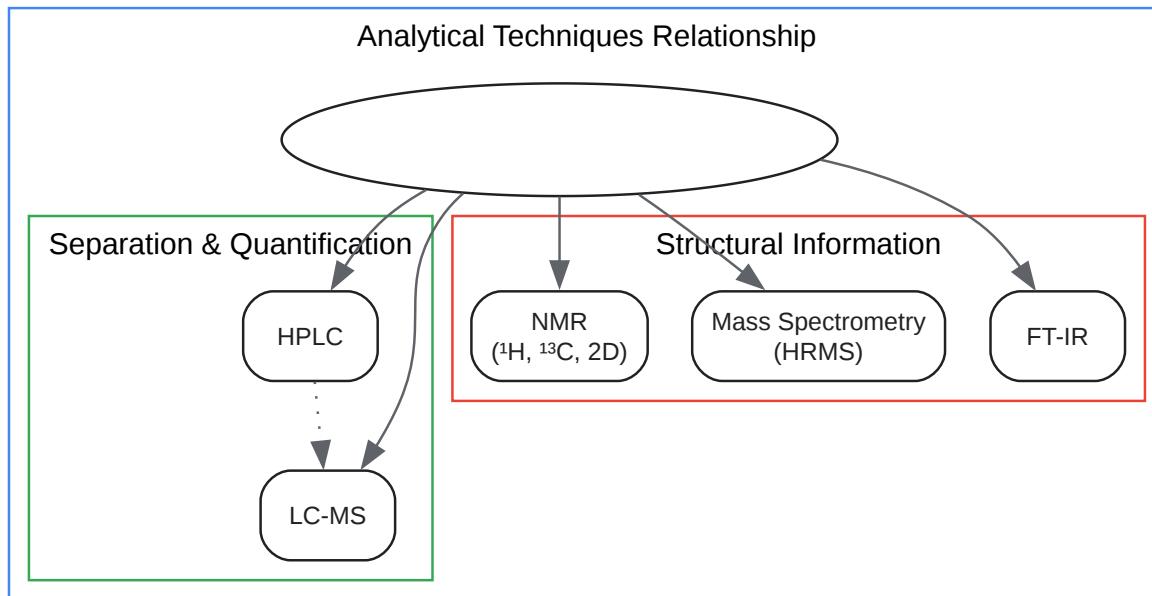
## Visualizing the Workflow

The following diagrams illustrate the logical workflows for confirming the identity of **4-Amino-3,5-dimethylbenzonitrile** with and without a reference standard.



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Workflow for Identity Confirmation.



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Relationship between Analytical Techniques.

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## References

- 1. Quantitative  $^1\text{H}$  Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
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